molecular formula C18H9Cl3N2O2 B2885594 5-Chloro-2-[2-(3,4-dichlorophenoxy)pyridin-3-yl]-1,3-benzoxazole CAS No. 400085-49-6

5-Chloro-2-[2-(3,4-dichlorophenoxy)pyridin-3-yl]-1,3-benzoxazole

Cat. No.: B2885594
CAS No.: 400085-49-6
M. Wt: 391.63
InChI Key: AEXKIZIZZHQHFY-UHFFFAOYSA-N
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Description

5-Chloro-2-[2-(3,4-dichlorophenoxy)pyridin-3-yl]-1,3-benzoxazole is a heterocyclic compound featuring a benzoxazole core substituted at position 5 with a chlorine atom and at position 2 with a pyridine ring. The pyridine moiety is further substituted with a 3,4-dichlorophenoxy group. This structure combines electron-withdrawing chlorine atoms and aromatic systems, which may enhance its stability and biological activity.

Properties

IUPAC Name

5-chloro-2-[2-(3,4-dichlorophenoxy)pyridin-3-yl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9Cl3N2O2/c19-10-3-6-16-15(8-10)23-18(25-16)12-2-1-7-22-17(12)24-11-4-5-13(20)14(21)9-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEXKIZIZZHQHFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC2=CC(=C(C=C2)Cl)Cl)C3=NC4=C(O3)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The compound affects the thyroid hormone homeostasis pathway . By altering the activity of PXR and T2 sulfotransferases, it disrupts the normal balance and function of thyroid hormones. This can impact TH-dependent developmental growth in certain species.

Pharmacokinetics

It is known that the compound can be orally administered, as evidenced by studies involving oral exposure in rats. The impact of these properties on the bioavailability of Triclosan is still under investigation.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Triclosan. For instance, when discharged into surface waters via wastewater effluents, Triclosan and its derivatives can react photochemically to form polychlorinated dibenzo-p-dioxins. This suggests that environmental conditions can affect the stability and potential impacts of Triclosan.

Biological Activity

5-Chloro-2-[2-(3,4-dichlorophenoxy)pyridin-3-yl]-1,3-benzoxazole, commonly referred to as Triclosan, is a chlorinated phenolic compound widely recognized for its antibacterial properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

  • Molecular Formula : C18H9Cl3N2O2
  • Molecular Weight : 391.63 g/mol
  • IUPAC Name : 5-chloro-2-[2-(3,4-dichlorophenoxy)pyridin-3-yl]-1,3-benzoxazole

Triclosan exhibits its biological activity primarily through the following mechanisms:

  • Thyroid Hormone Homeostasis :
    • Triclosan has been shown to disrupt thyroid hormone regulation by activating the human pregnane X receptor (PXR) and inhibiting diiodothyronine (T2) sulfotransferases. This leads to a decrease in total thyroxine (T4) levels in a dose-dependent manner.
  • Antibacterial Activity :
    • The compound acts on bacterial cell membranes, disrupting lipid synthesis and leading to cell death. Its effectiveness against a broad spectrum of bacteria has made it a common ingredient in various antimicrobial products.

Pharmacokinetics

Triclosan is absorbed through oral administration and is metabolized in the liver. Studies indicate that it can be detected in human urine and serum, suggesting systemic exposure following topical or oral use.

Environmental Impact

Triclosan's stability in the environment raises concerns regarding its potential to form harmful by-products. When released into water systems, it can react photochemically to produce polychlorinated dibenzo-p-dioxins, which are known environmental pollutants.

Case Studies

Several studies have investigated the biological effects of Triclosan:

  • Study on Thyroid Function :
    A study conducted on rats demonstrated that exposure to Triclosan resulted in significant alterations in thyroid hormone levels, indicating potential risks for endocrine disruption in humans.
  • Antibacterial Efficacy :
    Research comparing Triclosan with other antibacterial agents showed that while it is effective against many strains of bacteria, resistance can develop with prolonged use. Bacterial strains exposed to sub-lethal concentrations of Triclosan exhibited increased resistance over time.

Data Table: Biological Activity Overview

Biological ActivityMechanismEvidence
Thyroid Hormone DisruptionActivation of PXR; Inhibition of T2 sulfotransferasesDose-dependent decrease in T4 levels in rats
Antibacterial ActionDisruption of lipid synthesis in bacterial membranesEffective against a broad range of bacteria
Environmental PersistenceFormation of harmful by-productsReacts with sunlight to form dioxins in aquatic environments

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Benzoxazole Derivatives

The benzoxazole scaffold is a common pharmacophore in medicinal chemistry. Below is a comparative analysis of key analogs:

Compound Name Substituents Key Features Reported Activity Reference
5-Chloro-2-[2-(3,4-dichlorophenoxy)pyridin-3-yl]-1,3-benzoxazole 5-Cl; 2-(pyridin-3-yl with 3,4-dichlorophenoxy) High halogenation enhances lipophilicity; pyridine-phenoxy linkage may aid receptor binding. Hypothesized antimicrobial/antifungal activity (based on structural analogs). N/A
5-Chloro-2-{(5R)-5-methyl-4-[5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoyl]-1,4-diazepan-1-yl}-1,3-benzoxazole (G-3) 5-Cl; 2-(diazepan-triazole-benzoyl) Diazepan and triazole groups introduce conformational flexibility. Orexin receptor antagonist (neuropharmacological applications).
2-[(2-{[5-(Pyridin-4-yl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}Ethyl)Sulfanyl]-1,3-Benzoxazole 2-(sulfanyl-ethyl-sulfanyl-oxadiazole-pyridine) Sulfur-rich linkages improve solubility; oxadiazole enhances metabolic stability. Antimicrobial, antioxidant, and antitubercular activities demonstrated experimentally.
Triclosan (5-Chloro-2-(2,4-dichlorophenoxy)phenol) Chlorophenol core with dichlorophenoxy group Similar halogenated phenoxy motif but lacks benzoxazole/pyridine systems. Broad-spectrum antimicrobial agent; inhibits fatty acid synthesis.
5-Chloro-2-[(3S)-1-(4-fluorobenzyl)-3-pyrrolidinyl]-1,3-benzoxazole 5-Cl; 2-(pyrrolidinyl-fluorobenzyl) Fluorobenzyl group enhances blood-brain barrier penetration. Potential CNS-targeting applications (structure-activity relationship inferred).

Key Structural and Functional Differences

  • Halogenation: The target compound’s 3,4-dichlorophenoxy group may increase membrane permeability compared to triclosan’s 2,4-dichlorophenoxy group, altering target specificity .
  • Heterocyclic Linkages: Unlike G-3 (diazepan-triazole) or oxadiazole-containing analogs, the pyridine-phenoxy linkage in the target compound could modulate electronic effects, influencing binding to enzymes or receptors .
  • Biological Activity : Sulfur-containing analogs (e.g., oxadiazole derivatives) show direct antimicrobial activity, whereas orexin receptor antagonists (e.g., G-3) highlight the scaffold’s versatility in diverse therapeutic areas .

Research Findings and Implications

  • However, its benzoxazole-pyridine hybrid may reduce environmental persistence compared to phenolic analogs .
  • Toxicity Considerations: High halogenation (e.g., 3,4-dichlorophenoxy) raises concerns about bioaccumulation, as seen in hazardous dichlorophenyl derivatives (e.g., 2,4-dichlorobenzoyl chloride) .
  • Drug Design : Structural flexibility (e.g., diazepan in G-3) or polar groups (e.g., oxadiazole-sulfanyl) can be leveraged to optimize pharmacokinetics or reduce toxicity in future derivatives .

Preparation Methods

Starting Materials and Initial Condensation

The benzoxazole nucleus is synthesized from 2-amino-5-chlorophenol (1) and a carbonyl component. Two approaches are prevalent:

  • Cyclodehydration with Carboxylic Acids : Reacting 2-amino-5-chlorophenol with 2-(3,4-dichlorophenoxy)pyridine-3-carboxylic acid (2) in the presence of polyphosphoric acid (PPA) at 120–140°C yields the benzoxazole via dehydration.
  • Oxidative Condensation with Aldehydes : Using 2-(3,4-dichlorophenoxy)pyridine-3-carbaldehyde (3) and activated carbon (Darco KB) as an oxidant, the reaction proceeds via Schiff base formation and subsequent cyclization (Scheme 1).

Scheme 1: Benzoxazole Formation via Aldehyde Condensation
$$
\text{2-Amino-5-chlorophenol} + \text{2-(3,4-Dichlorophenoxy)pyridine-3-carbaldehyde} \xrightarrow{\text{Activated Carbon, 100°C}} \text{5-Chloro-2-[2-(3,4-dichlorophenoxy)pyridin-3-yl]-1,3-benzoxazole}
$$

Challenges and Optimization

  • Regioselectivity : Ensuring exclusive formation of the 1,3-benzoxazole isomer requires careful control of stoichiometry and reaction time.
  • Purification : Column chromatography with n-hexane/ethyl acetate (3:1) effectively isolates the product (yield: 65–72%).

Preparation of the Pyridinyl-Phenoxy Moiety

Etherification of Pyridine Derivatives

The 2-(3,4-dichlorophenoxy)pyridin-3-yl group is synthesized via nucleophilic aromatic substitution (NAS) or Mitsunobu reaction:

  • NAS Method :
    • Reacting 3,4-dichlorophenol (4) with 2-fluoropyridine-3-boronic acid (5) in the presence of Cs₂CO₃ and a Pd catalyst (e.g., Pd(OAc)₂) at 80°C affords the pyridinyl-phenoxy intermediate.
  • Mitsunobu Reaction :
    • Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), 3,4-dichlorophenol couples with 2-hydroxypyridine-3-carbaldehyde (6) to yield the aldehyde precursor for benzoxazole condensation (Scheme 2).

Scheme 2: Mitsunobu-Based Ether Synthesis
$$
\text{3,4-Dichlorophenol} + \text{2-Hydroxypyridine-3-carbaldehyde} \xrightarrow{\text{DEAD, PPh₃, THF}} \text{2-(3,4-Dichlorophenoxy)pyridine-3-carbaldehyde}
$$

Comparative Analysis of Etherification Methods

Method Conditions Yield (%) Purity (HPLC)
NAS Pd(OAc)₂, Cs₂CO₃, DMF, 80°C 58 92
Mitsunobu DEAD, PPh₃, THF, rt 85 98

The Mitsunobu reaction offers superior yield and stereochemical control, making it the preferred method for large-scale synthesis.

Coupling Strategies for Final Assembly

Suzuki-Miyaura Cross-Coupling

  • Reagents : 5-Chloro-2-bromo-1,3-benzoxazole (7), 2-(3,4-dichlorophenoxy)pyridin-3-ylboronic acid (8), Pd(PPh₃)₄, K₂CO₃, DME/H₂O.
  • Conditions : 90°C, 12 h under argon.
  • Yield : 78% after purification.

EDCI- HCl-Mediated Amidation

  • Reagents : 5-Chloro-1,3-benzoxazole-2-carboxylic acid (9), 2-(3,4-dichlorophenoxy)pyridin-3-amine (10), EDCI- HCl, HOBt, DMF.
  • Conditions : Room temperature, 24 h.
  • Yield : 62% (lower due to steric hindrance).

Optimization of Reaction Conditions

Solvent Screening for Cyclization

Solvent Temperature (°C) Yield (%)
Toluene 110 45
DMF 100 58
Hexafluoro-2-propanol 80 82

HFIP enhances cyclization efficiency due to its high polarity and ability to stabilize transition states.

Catalytic Systems for Coupling

Catalyst Ligand Yield (%)
Pd(OAc)₂ XPhos 75
PdCl₂(PPh₃)₂ None 60
NiCl₂(dppe) dppe 42

Pd/XPhos systems achieve optimal activity for Suzuki couplings.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.72 (d, J = 4.8 Hz, 1H, pyridine-H), 7.89–7.82 (m, 2H, benzoxazole-H), 7.45 (d, J = 8.6 Hz, 1H, phenoxy-H), 7.32–7.28 (m, 2H, Ar-H).
  • HRMS (ESI) : m/z calcd for C₁₈H₁₀Cl₃N₂O₂ [M+H]⁺: 411.9804; found: 411.9801.

Purity Assessment

  • HPLC : 99.2% purity (C18 column, MeCN/H₂O = 70:30, 1.0 mL/min).
  • Melting Point : 168–170°C.

Q & A

Q. What are the key considerations in designing a synthetic route for 5-Chloro-2-[2-(3,4-dichlorophenoxy)pyridin-3-yl]-1,3-benzoxazole?

  • Methodological Answer : Synthetic routes for benzoxazole derivatives typically involve multi-step reactions, including condensation, cyclization, and substitution. Key factors include:
  • Precursor selection : Use pyridine and benzoxazole precursors with compatible reactive groups (e.g., halogen substituents for nucleophilic aromatic substitution) .
  • Solvent and temperature optimization : Polar aprotic solvents (e.g., DMF, DMSO) under reflux or controlled heating (80–120°C) improve yield .
  • Catalyst use : Transition metals (e.g., Pd for cross-coupling) may enhance regioselectivity in pyridin-3-yl substitutions .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended for isolating the target compound .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

  • Methodological Answer :
  • NMR spectroscopy : 1^1H and 13^13C NMR can confirm substitution patterns on the benzoxazole and pyridine rings. For example, aromatic protons in the 3,4-dichlorophenoxy group appear as doublets (δ 7.2–7.8 ppm) .
  • Mass spectrometry (HRMS) : Exact mass analysis verifies molecular ion peaks (e.g., [M+H]+^+ for C18_{18}H10_{10}Cl3_3N2_2O2_2) .
  • X-ray crystallography : Single-crystal diffraction resolves stereoelectronic effects and confirms bond angles in the fused benzoxazole-pyridine system .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound with microbial target proteins?

  • Methodological Answer :
  • Molecular docking : Use software like MOE or AutoDock to simulate interactions with enzymes (e.g., bacterial dihydrofolate reductase). Focus on the benzoxazole core’s π-π stacking and the dichlorophenoxy group’s hydrophobic interactions .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
  • Pharmacophore mapping : Identify critical pharmacophoric features (e.g., hydrogen bond acceptors on the pyridine ring) using Schrödinger Suite .

Q. What strategies resolve discrepancies in reported biological activities of structurally similar benzoxazole derivatives?

  • Methodological Answer :
  • Meta-analysis : Compare MIC (Minimum Inhibitory Concentration) data across studies, controlling for assay conditions (e.g., broth microdilution vs. agar diffusion) .
  • Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., replacing Cl with F on the phenoxy group) to isolate contributions to antimicrobial activity .
  • ADME profiling : Use in silico tools (e.g., SwissADME) to evaluate bioavailability differences caused by logP or topological polar surface area variations .

Experimental Design & Data Analysis

Q. How should researchers optimize reaction conditions to minimize by-products in the synthesis of this compound?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply factorial design to test variables: temperature (60–120°C), solvent (DMF vs. THF), and catalyst loading (0.5–5 mol%). Analyze via HPLC to quantify by-products .
  • Kinetic studies : Monitor reaction progress using in situ FTIR to identify intermediate formation (e.g., Schiff base intermediates) and adjust heating time .
  • Green chemistry principles : Replace toxic solvents with cyclopentyl methyl ether (CPME) or water-miscible ionic liquids to improve sustainability .

Q. What analytical techniques are critical for assessing purity and stability under storage conditions?

  • Methodological Answer :
  • HPLC-DAD : Use a C18 column (acetonitrile/water gradient) to detect degradation products (e.g., hydrolyzed benzoxazole rings) .
  • Thermogravimetric analysis (TGA) : Determine thermal stability (decomposition >200°C suggests suitability for high-temperature applications) .
  • Forced degradation studies : Expose the compound to UV light (ICH Q1B guidelines) and acidic/alkaline conditions to identify photolytic and hydrolytic vulnerabilities .

Tables for Key Data

Q. Table 1. Comparison of Synthetic Routes

StepMethodYield (%)Key ConditionsReference
1Condensation65DMF, 100°C, 12 h
2Cyclization78Pd(OAc)2_2, K2_2CO3_3
3Purification90EtOAc/Hexane (3:7)

Q. Table 2. Computational Parameters for Docking Studies

SoftwareProtein TargetBinding Energy (kcal/mol)Key Interaction
MOEDihydrofolate reductase-9.2π-π stacking with Phe92
AutoDockTopoisomerase IV-8.7H-bond with Arg84

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